6-(3-Fluorophenyl)nicotinonitrile
Description
Properties
IUPAC Name |
6-(3-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-3-1-2-10(6-11)12-5-4-9(7-14)8-15-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGUVKVUBZMQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cyanation of Halopyridines
One efficient method involves the palladium-catalyzed cyanation of 3-bromopyridine derivatives. For example, 3-bromopyridine bearing a fluorophenyl substituent at the 6-position can be reacted with potassium cyanide (KCN) in the presence of a palladium catalyst such as Pd2(dba)3 (tri(dibenzylideneacetone)dipalladium) at elevated temperatures (around 80 °C). This method yields 3-nicotinonitrile derivatives with high efficiency (up to 93% yield reported for similar substrates).
| Starting Material | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 3-Bromo-6-(3-fluorophenyl)pyridine | KCN, Pd2(dba)3, 80 °C | This compound | ~90 |
This approach is advantageous due to its relatively mild conditions and high selectivity.
Nucleophilic Substitution on Pyridine N-Oxides
Another route involves the oxidation of nicotinic acid derivatives to pyridine N-oxides, followed by nucleophilic substitution at the ortho position with trimethylsilyl cyanide (TMSCN). This method allows for the introduction of the nitrile group at the 3-position. Subsequent reactions, including reduction with sodium and ammonium chloride in ethanol, yield the desired nicotinonitrile.
- Esterification of nicotinic acid.
- Oxidation to pyridine N-oxide using 3-chloroperoxybenzoic acid (mCPBA).
- Nucleophilic substitution with TMSCN.
- Reduction to yield this compound.
This multi-step method is useful for introducing the nitrile group with good regioselectivity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Pd-Catalyzed Cyanation | 3-Bromopyridine derivative, KCN, Pd2(dba)3, 80 °C | ~90 | High yield, selective, scalable | Requires Pd catalyst, toxic cyanide |
| Nucleophilic Substitution on N-Oxides | Esterified nicotinic acid, mCPBA, TMSCN, reduction | Moderate | Good regioselectivity | Multi-step, moderate overall yield |
| Suzuki Coupling + Nitrile Introduction | 6-Chloronicotinonitrile, 3-fluorophenylboronic acid, Pd catalyst, base | 70–85 | Mild conditions, versatile aryl introduction | Requires halogenated precursor, Pd catalyst |
| One-Pot Multi-Component Condensation | Cyanoacetamide, chalcones, base catalyst | Variable | Simple setup, modular | Less specific for fluorophenyl substitution |
Research Findings and Notes
The Pd-catalyzed cyanation method is widely regarded as efficient for preparing 3-cyanopyridine derivatives with aryl substituents, including fluorophenyl groups, due to its high yield and selectivity.
Nucleophilic substitution on pyridine N-oxides provides an alternative route with good control over substitution patterns but involves more steps and moderate yields.
Suzuki coupling to install the 3-fluorophenyl group on a chloronicotinonitrile precursor is a practical approach that benefits from the robustness of cross-coupling chemistry.
Multi-component condensation reactions offer a flexible synthetic strategy for related nicotinonitrile derivatives but may require optimization for specific fluorophenyl substitutions.
Reaction conditions such as temperature, solvent, catalyst type, and reaction time critically influence yields and purity. For example, palladium catalysts with tri(dibenzylideneacetone) ligands and potassium cyanide at 80 °C typically afford high yields.
Purification techniques often involve chromatography and recrystallization to isolate the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
6-(3-Fluorophenyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
Structural Variations and Electronic Effects
Nicotinonitrile derivatives differ in substituent type, position, and electronic properties. Key analogs include:
Key Observations :
- Substituent Position: Para-substituted analogs (e.g., bromo or amino) exhibit stronger planarity with the pyridine ring, favoring π-π stacking in protein binding .
- Electronic Effects: Fluorine’s electronegativity may reduce metabolic oxidation compared to bromine , while amino groups enhance hydrogen-bonding capacity .
Key Observations :
- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., bromo, chloro) show higher cytotoxicity, likely due to enhanced DNA intercalation or kinase inhibition .
- Antimicrobial Activity: Amino-substituted derivatives exhibit broad-spectrum antimicrobial effects, possibly via membrane disruption .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 6-(4-Bromophenyl)nicotinonitrile | 6-(4-Aminophenyl)nicotinonitrile |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.5 | 1.6 |
| Solubility (µg/mL) | ~50 (moderate) | ~20 (low) | ~200 (high) |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Low (amino group susceptible) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(3-Fluorophenyl)nicotinonitrile?
- Methodology :
- Multi-step synthesis : Start with pyridine derivatives (e.g., 6-bromonicotinonitrile) and employ Suzuki-Miyaura coupling with 3-fluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent mixture (toluene/ethanol/water) at 80–90°C for 12–24 hours .
- Nucleophilic aromatic substitution (NAS) : Introduce fluorophenyl groups via NAS using fluorophenylthiols or fluorophenyl Grignard reagents, optimized with polar aprotic solvents (DMF or DMSO) at elevated temperatures (70–100°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the structure of this compound characterized?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, nitrile carbon at ~115 ppm) .
- X-ray crystallography : Resolve dihedral angles between fluorophenyl and pyridine rings (e.g., ~25° for similar nicotinonitriles) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 213.06) .
Q. What are the key functional groups and their reactivity?
- Nitrile group :
- Hydrolysis : React with H₂SO₄ (conc.) at 100°C to form carboxylic acids .
- Reduction : Catalytic hydrogenation (H₂, Ra-Ni) yields primary amines .
- Fluorophenyl group :
- Electrophilic substitution : Activate for halogenation or nitration via directing effects of fluorine .
Advanced Research Questions
Q. How do reaction conditions influence the yield of fluorophenyl group introduction via NAS?
- Critical factors :
- Solvent polarity : DMF enhances nucleophilicity of thiols, achieving ~72% yield vs. 65% in ethanol .
- Temperature : Reflux conditions (80–100°C) reduce side reactions (e.g., elimination) .
- Electron-withdrawing groups : Fluorine’s -I effect activates the aryl ring for substitution, contrasting with chlorine’s lower activation in analogs .
Q. What strategies optimize pharmacokinetic properties for therapeutic applications?
- Lipophilicity enhancement : Introduce trifluoromethyl groups (logP increase by ~0.5 units) or alkyl chains to improve membrane permeability .
- Metabolic stability : Replace labile nitriles with bioisosteres (e.g., tetrazoles via click chemistry) .
- In silico modeling : Use QSAR to predict ADMET profiles, prioritizing derivatives with ClogP <3 and topological polar surface area (TPSA) <80 Ų .
Q. How can computational methods predict biological targets of this compound?
- Molecular docking :
- Kinase inhibition : Dock into ATP-binding pockets of kinases (e.g., EGFR) using AutoDock Vina. Fluorophenyl groups form π-π stacking with Phe residues .
- Enzyme inhibition : Simulate interactions with cytochrome P450 isoforms (CYP3A4) to assess metabolism .
- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) for lead optimization .
Future Research Directions
- Mechanistic studies : Elucidate fluorophenyl’s role in π-stacking vs. hydrophobic interactions via mutagenesis .
- Toxicity profiling : Assess hepatotoxicity in HepG2 cells and genotoxicity via Ames test .
- Material science : Explore use in metal-organic frameworks (MOFs) via nitrile-metal coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
